Exatecan

Overview

Description

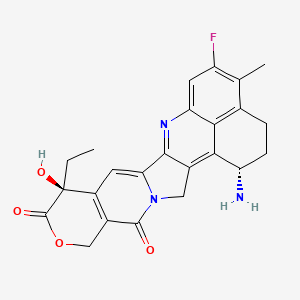

DX-8951, also known as exatecan mesylate, is a novel hexacyclic camptothecin-analogue topoisomerase I inhibitor. It has shown significant antitumor activity in various preclinical and clinical studies. The compound is particularly noted for its increased solubility and enhanced antitumor efficacy compared to other topoisomerase I inhibitors .

Mechanism of Action

Mode of Action

Exatecan exerts its anti-cancer effects by inhibiting TOP1 . By binding to TOP1, this compound prevents the enzyme from carrying out its DNA repair function, ultimately leading to DNA damage and cell death . Furthermore, this compound is a derivative of camptothecin, a potent TOP1 inhibitor . It forms a covalent TOP1-DNA complex that traps TOP1, causing DNA damage that leads to cell death if unrepaired .

Biochemical Pathways

This compound affects the DNA damage repair pathway (DDR) . When this compound binds to TOP1, it triggers the activation of the DDR . As a result of the profound DNA damage, exposure to this compound leads to cell death . Furthermore, this compound treatment presents synthetic lethality with BRCA2 deficiency, evidenced by a substantial increase in sensitivity .

Pharmacokinetics

The pharmacokinetics of this compound are dose-proportional . The circulating half-life of this compound is approximately 12 hours, reflecting a composite of both the rate of renal elimination (half-life ∼18 hours) and release of this compound (half-life ∼40 hours) . These properties contribute to its favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action involve DNA damage and subsequent cell death . The drug causes a profound DNA damage that leads to cell death, exhibiting low nanomolar EC50 values across a diverse range of cell lines . In vivo efficacy studies conducted in BRCA2 deficient tumors revealed a remarkable effectiveness of this compound, leading to almost complete tumor regression and substantial improvement in the probability of survival .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the cellular penetration of V66, a fully humanized variant chemically linked to this compound, is mediated by the Equilibrative Nucleoside Transporter ENT2 . ENT2 shows elevated expression in a substantial subset of cancer types in comparison to healthy tissues, broadening the range of applications for this compound in tumor therapy . Furthermore, CBX-12, a clinically developed pH-sensitive peptide–this compound conjugate, selectively delivers this compound to cancer cells in their low pH environment while sparing normal tissues .

Safety and Hazards

Exatecan should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

Exatecan interacts with the enzyme topoisomerase I (TOP1), which is crucial for DNA replication and transcription . It binds at the interface of a TOP1 cleavage complex, suggesting two novel molecular interactions with the flanking DNA base and the TOP1 residue N352 . This interaction leads to stronger TOP1 trapping, higher DNA damage, and apoptotic cell death .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It causes much stronger TOP1 trapping, higher DNA damage, and apoptotic cell death than classical TOP1 inhibitors . It also demonstrates the value of SLFN11 expression and homologous recombination (HR) deficiency (HRD) as predictive biomarkers of response to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of TOP1 . It binds at the interface of a TOP1 cleavage complex, leading to stronger TOP1 trapping and higher DNA damage . This results in apoptotic cell death, making this compound a potent inhibitor of TOP1 .

Temporal Effects in Laboratory Settings

This compound has shown to have potent and broad antitumor effects against various human tumors xenografted in nude mice . It has completed Phase I clinical development on a broad range of schedules and is currently undergoing more focused disease-directed Phase II and Phase III evaluations .

Dosage Effects in Animal Models

In animal models, this compound has shown remarkable effectiveness. A single low dose of 10 μmol/kg PEG-Exatecan caused complete suppression of tumor growth of BRCA1-deficient MX-1 xenografts lasting over 40 days . Furthermore, a single low dose of 2.5 μmol/kg PEG-Exatecan administered with low but efficacious doses of the PARP inhibitor talazoparib showed strong synergy and caused significant tumor regression .

Metabolic Pathways

This compound is metabolized to UM-1 by CYP3A4, and many drugs are known to inhibit the activity of CYP enzymes . The AUC of UM-1 in the patient was also highest among all patients, and the patient was not taking any drugs known to inhibit CYP3A4 .

Transport and Distribution

This compound is administered as a protracted 21-day continuous i.v. infusion (CIVI) . The pharmacokinetics of this compound were dose-proportional, and mean steady-state concentration values ranged from 6.88 to 19.41 ng/ml at this compound dose levels ranging from 0.15 to 0.30 mg/m^2/day .

Subcellular Localization

This compound is targeted to the nucleus where it interacts with TOP1 . It is delivered to tumors in an antigen-independent manner through a pH-sensitive peptide-drug conjugate . This allows for the selective delivery of this compound to tumor cells, inducing DNA damage leading to cell death .

Preparation Methods

DX-8951 is synthesized through a series of chemical reactions involving camptothecin derivatives. The synthetic route typically involves the modification of the camptothecin structure to enhance its solubility and antitumor activity. The industrial production of DX-8951 involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

DX-8951 undergoes various chemical reactions, including hydrolysis and oxidation. The compound contains a lactone ring, which is hydrolyzed to a hydroxy-acid form in alkaline aqueous solutions. This hydrolysis is reversible, and the lactone form is more active in terms of antitumor activity. Common reagents used in these reactions include potassium dihydrogen phosphate and acetonitrile .

Scientific Research Applications

DX-8951 has been extensively studied for its antitumor properties. It has shown potent activity against various human tumor cell lines, including breast, lung, gastric, and colon cancer. The compound is used in clinical trials to evaluate its efficacy in treating advanced solid tumors and hematological malignancies. DX-8951 is also used in combination with other chemotherapeutic agents to enhance its antitumor effects .

Comparison with Similar Compounds

DX-8951 is compared with other topoisomerase I inhibitors such as irinotecan and topotecan. Unlike these compounds, DX-8951 has increased solubility and does not require metabolic activation, which reduces interindividual variability in its pharmacologic behavior. Similar compounds include irinotecan, topotecan, and DE-310, a macromolecular prodrug of DX-8951 designed to enhance its tumor-targeting capabilities .

Properties

IUPAC Name |

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVPGLRVWUPMP-FYSMJZIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169061 | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171335-80-1 | |

| Record name | Exatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171335-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171335801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC71PP0F89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

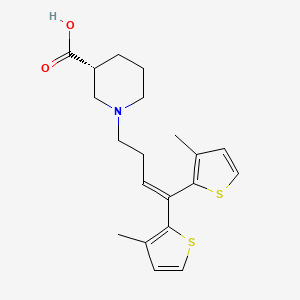

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

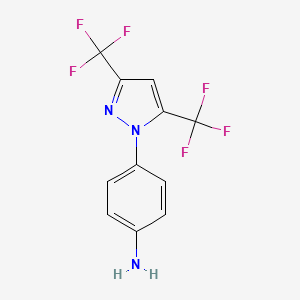

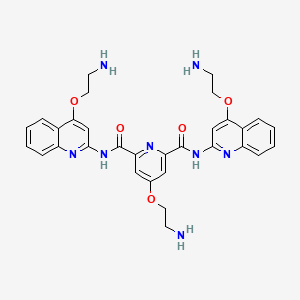

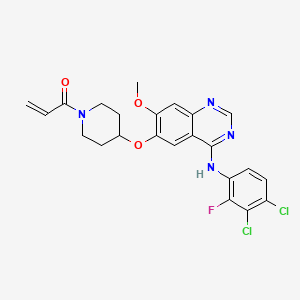

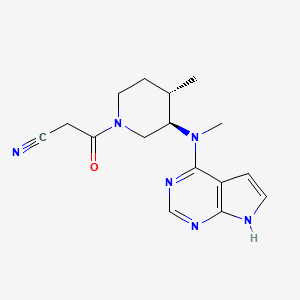

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)